Dihydrolysergamide

Description

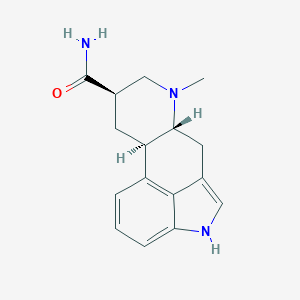

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(6aR,9R,10aR)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O/c1-19-8-10(16(17)20)5-12-11-3-2-4-13-15(11)9(7-18-13)6-14(12)19/h2-4,7,10,12,14,18H,5-6,8H2,1H3,(H2,17,20)/t10-,12-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEVHDXFBOKGRLN-MPKXVKKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C[C@@H](C[C@H]2[C@H]1CC3=CNC4=CC=CC2=C34)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2410-19-7 | |

| Record name | Dihydrolysergamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydrolysergic acid amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-methylergoline-8β-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.560 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHYDROLYSERGAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08K6N5500V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Methodologies for Dihydrolysergamides

Historical Developments in Dihydrolysergamide Synthesis

Early efforts in the synthesis of lysergic acid derivatives, which serve as precursors to dihydrolysergamides, date back to the work of Albert Hofmann in the Sandoz laboratories in 1938. wikipedia.orgpublish.csiro.au While Hofmann initially synthesized lysergic acid diethylamide (LSD) semi-synthetically from natural products, the total synthesis of lysergic acid, a key precursor, was a significant milestone. publish.csiro.auyoutube.com

The first total synthesis of racemic dihydrolysergic acid was achieved by F.C. Uhle and W.A. Jacobs in 1945, providing crucial proof for the correctness of their formulas. karger.com Five years later, Stoll, Rutschmann, and Schlientz successfully performed the total synthesis of optically active dihydrolysergic acids, which subsequently enabled the development of chromatographic separation methods for isomer mixtures. karger.com The complete details of the synthesis and stereochemistry of ergotamine, another ergoline (B1233604) derivative, were published by Hofmann and colleagues in 1963. karger.com

Modern Synthetic Approaches

Modern synthetic strategies for dihydrolysergamides often focus on efficient and stereoselective routes to construct the ergoline scaffold and introduce the desired amide functionality.

Direct amidation of d-lysergic acid is a crucial step in synthesizing lysergamides, including their dihydro forms. Historically, d-lysergic acid amides have been synthesized via methods involving the azide, acid chloride, or mixed anhydrides with trifluoroacetic acid or sulfuric acid. erowid.org A more convenient direct conversion method utilizes d-lysergic acid with an appropriate amine and phosphorus oxychloride (POCl3) in a short reaction period. erowid.org

Another approach involves the amidation of the chlorohydrate of d-lysergic acid chloride with amino alcohols in dichloroethane. google.com Recent advancements in direct amidation reactions include the use of ortho-iodophenylboronic acid catalysts, which can facilitate these reactions at room temperature in the presence of molecular sieves as dehydrating agents. science.gov Studies have indicated that electron-donating substituents, particularly an alkoxy group positioned para to the iodide, are preferable for optimal catalytic activity in these amidation reactions. science.gov

Catalytic reduction is a key method for converting unsaturated lysergamides into their dihydro counterparts, specifically by hydrogenating the 9,10-double bond of the ergoline system. wikipedia.org This reduction typically results in a C/D trans fusion due to hydrogen addition from the backside, leading to a single isomer. erowid.org

For instance, catalytic hydrogenation of agroclavine (B1664434), an ergolene with a double bond at positions 8-9, leads to festuclavine (B1196704). karger.com Similarly, the Japanese reduced agroclavine with sodium in butanol, while the Swiss utilized catalytic reduction with palladium in alcohol to achieve this transformation. karger.com The reduction of lysergic acid derivatives can also be achieved using reagents like sodium borohydride. pillbuys.com

The construction of the tetracyclic ergoline ring system, which forms the core of dihydrolysergamides, presents significant synthetic challenges. Modern techniques often involve complex cyclization reactions to build the A, B, C, and D rings.

Early total syntheses of lysergic acid, such as that by Kornfeld at Eli Lilly with R. B. Woodward as a consultant in 1954, involved intramolecular Friedel-Crafts acylation to prepare a protected tricyclic ketone (Kornfeld's ketone). publish.csiro.au This was followed by α-bromination and introduction of nucleophiles like amines. publish.csiro.au Another approach involved intramolecular aldol (B89426) condensation to form the D-ring containing tetracycle. publish.csiro.au Catalytic dehydrogenation using Raney nickel was then used to finalize the synthesis of (±)-lysergic acid. publish.csiro.au

More recent strategies for ergoline ring system construction include:

Tandem Radical Cyclizations: A tricyclic ring system can be formed in a single step from a benzene (B151609) derivative via tandem radical cyclizations, yielding compounds like methyl 1-acetyl-2,3,9,10-tetrahydrolysergate. scispace.com

Electrophilic Substitution Reactions: The tricyclic system can also be built from an indole (B1671886) through electrophilic substitution reactions at positions 3 and/or 4. scispace.com

Intramolecular Michael Addition: Methods for synthesizing 4-nitro-1,3,4,5-tetrahydrobenz[cd]indole derivatives and 4,5-disubstituted derivatives have been carried out using intramolecular Michael addition. scispace.com

Vicarious Nucleophilic Substitution (VNS): VNS has been identified as a useful tool for synthesizing biologically active compounds containing the 1,3,4,5-tetrabenz[cd]indole nucleus. scispace.com

Borrowing Hydrogen Indole Alkylation: Novel C-C bond forming strategies for the ergoline core have explored bridging the B- and D-ring systems last, following cross-coupling to join the A- and D-rings. nih.gov This includes intramolecular α-arylation and borrowing hydrogen alkylation. nih.gov

Photoredox Catalysis: A new synthesis of D-lysergic acid has been proposed using photoredox catalysis as a key step, involving Heck cyclization reactions to form the C ring. uniurb.it

Stereoselective Synthesis of Dihydrolysergamides

Stereoselectivity is critical in the synthesis of ergoline derivatives due to the presence of multiple chiral centers. Lysergic acid itself is a chiral compound with two stereogenic centers, and all four stereoisomeric forms can occur. nih.gov The reduction of the 9,10-double bond in lysergamides to yield dihydrolysergamides has been reported to be stereospecific, with hydrogen adding from the backside, resulting in a C/D trans fusion. erowid.org While a single isomer is typically isolated from this reduction, some epimerization at position 8 has been noted. erowid.org

Controlling the stereochemistry is paramount, as demonstrated by the synthesis of enantiomerically pure (+)-lysergic acid using an intramolecular aldol condensation under mild conditions. publish.csiro.au Advanced techniques, such as Iridium-catalyzed direct asymmetric reductive amination, have been developed to synthesize enantiomerically enriched N-alkyl amines from ketones, which can be intermediates in this compound synthesis, achieving high enantiomeric excesses (e.g., 95% ee for methylamine). uniurb.it

Synthetic Routes for this compound Analogues

The synthesis of this compound analogues often involves modifying existing synthetic routes or exploring new pathways to introduce different substituents. Analogues of 9,10-dihydro-LSD are known, including dihydroergotoxine (B79615) (a mixture of dihydroergocornine, dihydroergocristine, and dihydroergocryptine) and dihydroergotamine (B1670595). wikipedia.org

Synthetic efforts have focused on introducing substituents at various positions of the ergoline scaffold. For example, attempts have been made to obtain 9,10-dihydro derivatives with substituents in ring A by dehydrogenation of appropriate 2,3,9,10-tetrahydro precursors, though these attempts have not always been successful. erowid.org The introduction of 1-alkyl and substituted alkyl derivatives of 9,10-dihydro-N-isopropyllysergamide has also been explored. erowid.org

The complexity of the tetracyclic ring system poses challenges in preparing analogues with novel substitution patterns, particularly on the C-ring, where methods for reliable introduction of substituents have been limited. nih.gov However, new approaches for constructing the tetracyclic ergoline core are being developed to facilitate structure-activity relationship studies and explore novel analogues. nih.gov

Biosynthesis and Natural Occurrence of Dihydrolysergamides

Fungal Production Pathways

The formation of dihydrolysergamides follows a specialized branch of the ergot alkaloid biosynthetic pathway, which is genetically encoded in a cluster of genes within the producing fungus.

Claviceps gigantea, a fungus known to infect maize (Zea mays), is a primary producer of dihydroergot alkaloids, particularly dihydrolysergamides. researchgate.netresearchgate.netbvsalud.org The biosynthetic pathway in this fungus results in the production of dihydrolysergic acid (DHLA). nih.gov

Research into the ergot alkaloid profile of C. gigantea sclerotia collected from the field has identified DHLA as the principal end product of its biosynthetic pathway. nih.gov This finding was supported by genetic studies. A crucial enzyme in this process is a P450 monooxygenase encoded by the cloA gene. nih.gov To confirm its function, the cloA gene from C. gigantea was expressed in a mutant strain of the fungus Neosartorya fumigata that was engineered to accumulate festuclavine (B1196704), a precursor in the pathway. The engineered strain subsequently produced DHLA. nih.gov This experiment demonstrated that the C. gigantea CloA enzyme catalyzes the oxidation of a dihydro-intermediate to form DHLA, a key step in the formation of dihydrolysergamides. nih.govnih.gov

The biosynthesis of ergot alkaloids presents a significant divergence point that leads to either lysergic acid derivatives (with an unsaturated D-ring) or dihydroergot alkaloids (with a saturated D-ring). mdpi.com This critical branch point is determined by the enzymatic activity of the product of the easA gene, an old yellow enzyme. mdpi.com

Isomerase Activity: In most ergot alkaloid-producing fungi within the Clavicipitaceae family, such as Claviceps purpurea, the EasA enzyme functions as an isomerase. This leads to the formation of agroclavine (B1664434) and subsequently to lysergic acid and its derivatives. mdpi.comresearchgate.net

Reductase Activity: In contrast, fungi like Claviceps gigantea and Claviceps africana possess a reductase version of the EasA enzyme. mdpi.com This enzyme reduces a double bond in the precursor chanoclavine-I-aldehyde, setting the pathway toward dihydroergot alkaloids like festuclavine and ultimately dihydrolysergic acid. nih.govmdpi.com

Following the action of the reductase EasA, another key enzyme comes into play. A specialized P450 monooxygenase, encoded by a specific allele of the cloA gene, is required for the biosynthesis of DHLA from its precursor, festuclavine. nih.govnih.gov The early steps of the pathway, which construct the core ergoline (B1233604) ring, involve a series of enzymes common to most ergot alkaloid producers. researchgate.netrsc.org The diversification into different classes of alkaloids occurs in the later stages, governed by the specific functions of enzymes like EasA and CloA. mdpi.comresearchgate.net

Table 1: Key Enzymes in Dihydrolysergamide Biosynthesis

| Enzyme | Gene | Function in this compound Pathway | Reference |

| EasA (Reductase form) | easA | Catalyzes a reduction reaction that directs the biosynthetic pathway towards dihydroergot alkaloids instead of lysergic acid derivatives. | mdpi.com |

| CloA (P450 monooxygenase) | cloA | Oxidizes the precursor festuclavine to produce dihydrolysergic acid (DHLA). A specialized allele is required for this function. | nih.govnih.gov |

| DmaW | dmaW | Catalyzes the first committed step in ergot alkaloid biosynthesis, the prenylation of L-tryptophan. | researchgate.netrsc.orgnih.gov |

While focused on D-lysergic acid, reconstitution studies have provided significant insights into the broader ergot alkaloid pathway, including the branch leading to dihydrolysergamides. Scientists have successfully reconstituted the entire biosynthetic pathway for D-lysergic acid in the yeast Saccharomyces cerevisiae. researchgate.netdntb.gov.uanih.gov This was achieved by introducing and expressing the complete set of fungal genes—dmaW, easF, easC, easE, easD, easA, easG, and cloA—required for its synthesis. researchgate.net

These heterologous expression systems serve as a powerful tool for dissecting the function of individual enzymes. For example, expressing the specific cloA allele from C. gigantea in a modified fungal host definitively identified its role in DHLA production. nih.govnih.gov Such reconstitution efforts are valuable because they offer a more controlled and potentially more efficient method for producing specific ergoline compounds compared to the complex product mixtures and difficult cultivation of the native ergot fungi. researchgate.netdntb.gov.ua These studies confirm the enzymatic steps that are shared with the this compound pathway and highlight the key enzymes that cause the pathways to diverge.

Occurrence in Other Fungi and Natural Sources

The natural occurrence of dihydrolysergamides is relatively restricted within the fungal kingdom. Besides Claviceps gigantea, another notable producer is Claviceps africana , which also infects sorghum and produces dihydroergot alkaloids. mdpi.comresearchgate.net Both of these species are distinguished within the Claviceps genus for possessing the reductase form of the EasA enzyme that directs their metabolism towards the production of dihydroergoline compounds. mdpi.com

While ergot alkaloids, in general, are found across several fungal genera, including Aspergillus, Penicillium, and Epichloë, the production of true dihydrolysergamides is characteristic of this specific lineage within Claviceps. mdpi.comnih.goverowid.org Fungi in the Trichocomaceae family, such as Aspergillus fumigatus, also produce alkaloids with a saturated D-ring (e.g., fumigaclavines). mdpi.com However, these differ from dihydrolysergamides as they typically lack the oxidation at carbon 17 that forms the carboxylic acid group characteristic of dihydrolysergic acid. mdpi.com The primary distinction in pathways again traces back to the specific version of the EasA enzyme present in the fungus. mdpi.com

Table 2: Fungal Sources of Dihydrolysergamides and Related Compounds

| Fungal Species | Primary Alkaloid Type | Key Pathway Feature | Reference |

| Claviceps gigantea | Dihydrolysergamides (e.g., Dihydrolysergic acid) | Possesses reductase form of EasA and a specialized CloA for DHLA synthesis. | researchgate.netnih.govmdpi.com |

| Claviceps africana | Dihydroergot alkaloids | Possesses reductase form of EasA, leading to dihydro-compounds. | mdpi.comresearchgate.net |

| Claviceps purpurea | Lysergic acid amides and peptides | Possesses isomerase form of EasA. | mdpi.comnih.gov |

| Aspergillus fumigatus | Fumigaclavines (Saturated D-ring) | Pathway leads to compounds with a saturated D-ring but different oxidation patterns. | mdpi.comnih.gov |

Structural Analogue Research and Directed Chemical Modifications of Dihydrolysergamides

Derivatization Strategies at the Indole (B1671886) Moiety (e.g., Bromination)

The indole ring system, being a core component of the ergoline (B1233604) structure, offers sites for electrophilic substitution and other derivatizations. Modifications at this part of the molecule can significantly influence receptor interactions.

Bromination: A notable example of indole moiety derivatization is bromination. The introduction of a bromine atom, typically at the 2-position of the indole ring, has been a strategy to create analogues with altered properties. Controlled bromination of lysergic acid can be achieved, followed by amidation to yield the desired bromo-lysergamide derivative. This process, however, can be challenging as it may lead to a mixture of mono-, di-, and tri-brominated species, necessitating careful control of reaction conditions and purification methods to isolate the desired 2-bromo derivative.

N-Alkylation and N-Acylation: The indole nitrogen (N1 position) is another key target for derivatization. While the nucleophilicity of the indole nitrogen is relatively low, N-alkylation and N-acylation reactions can be employed to introduce a variety of substituents. nih.govnih.gov These modifications can alter the electronic properties of the indole ring and introduce steric bulk, which can impact how the molecule binds to its target receptors. The development of efficient methods for the N-alkylation of indolines, which can then be oxidized to the corresponding indoles, provides a pathway to a diverse range of N-substituted ergoline precursors. nih.gov Similarly, chemoselective N-acylation methods, for instance using thioesters as the acyl source, offer a means to introduce amide functionalities at the indole nitrogen. nih.gov

A summary of derivatization strategies at the indole moiety is presented below:

| Derivatization Strategy | Position | Reagents/Methods | Potential Outcome |

| Bromination | C2 | N-Bromosuccinimide (NBS) | Altered receptor binding and selectivity |

| N-Alkylation | N1 | Alkyl halides, Alcohols with catalyst | Modified electronic properties and steric profile |

| N-Acylation | N1 | Thioesters, Acyl chlorides | Introduction of amide functionalities, potential for altered biological activity |

Chemical Implications of 9,10 Double Bond Saturation

Dihydroergotamine (B1670595) (DHE), a well-studied 9,10-dihydroergot alkaloid, serves as a key example to understand these implications when compared to its unsaturated analogue, ergotamine. The hydrogenation of the 9,10-double bond leads to a distinct pharmacological profile. nih.govresearchgate.net Dihydroergotamine exhibits a different spectrum of activity at various receptors, including serotonin (B10506) (5-HT), dopamine (B1211576) (D), and adrenergic (α) receptors. nih.govfrontiersin.org

Molecular dynamics simulations have suggested that despite small structural differences, the saturation of the double bond affects the ligand-receptor interactions and the dynamic motion of the molecule within the binding pocket. nih.gov For instance, ergotamine has been shown to bind more tightly to the 5-HT1B receptor with less fluctuation compared to dihydroergotamine. nih.gov This difference in binding dynamics is thought to contribute to their varied pharmacological effects. nih.gov

A comparison of the receptor binding profiles of ergotamine and dihydroergotamine highlights the consequences of 9,10-double bond saturation:

| Receptor Subtype | Ergotamine (Unsaturated) | Dihydroergotamine (Saturated) |

| 5-HT1A | Agonist | Agonist |

| 5-HT1B | Agonist | Agonist (less potent than ergotamine) nih.gov |

| 5-HT1D | Agonist | Agonist |

| 5-HT2A | Partial Agonist/Antagonist | Antagonist |

| α-Adrenergic | Potent vasoconstrictor | Greater antagonist activity, less potent vasoconstrictor nih.gov |

| Dopamine D2 | Agonist | Antagonist |

This table is a simplified representation based on available pharmacological data.

Systematic Modifications of the Amide Side Chain (e.g., N-alkyl amides)

The amide side chain at the C8 position of the ergoline skeleton is a critical determinant of the compound's pharmacological activity. Systematic modifications of this side chain, particularly the substituents on the amide nitrogen, have been a major focus of research to explore structure-activity relationships.

One area of investigation has been the synthesis and evaluation of a series of N(6)-alkyl norlysergic acid N,N-diethylamide derivatives, which can be considered analogues of dihydrolysergamide with modifications at the N6 position of the ergoline ring and the amide side chain. mdma.chnih.gov Studies on these compounds have revealed that the nature and size of the alkyl group on the amide nitrogen can significantly influence potency and efficacy. mdma.chnih.gov

For example, in a series of N(6)-alkyl substituted nor-LSD analogues, it was found that small alkyl groups like ethyl and allyl at the N(6) position resulted in compounds with higher potency than the parent compound. mdma.chnih.gov As the alkyl chain length increased to n-propyl, the potency was similar to the parent compound, while further increasing the chain length to n-butyl led to a significant decrease in potency. mdma.chnih.gov Bulky substituents, such as isopropyl, were also found to be less tolerated, indicating that the size and conformation of the amide substituent are crucial for optimal receptor interaction. mdma.chnih.gov

The following table summarizes the structure-activity relationships for a series of N(6)-alkyl nor-LSD analogues, providing insights into how amide side chain modifications can affect activity:

| N(6)-Alkyl Substituent | Relative Potency (Compared to LSD) |

| Ethyl | ~2-3 times more potent |

| Allyl | ~2-3 times more potent |

| n-Propyl | Equipotent |

| Isopropyl | Half as active |

| n-Butyl | ~10 times less potent |

Data derived from studies on N(6)-alkyl norlysergic acid N,N-diethylamide derivatives. mdma.chnih.gov

Synthesis of Analogues with Altered Ergoline Ring Systems

Altering the fundamental tetracyclic ergoline ring system represents a more complex synthetic challenge but offers the potential to create novel analogues with unique pharmacological properties. These modifications can involve the introduction of heteroatoms into the rings or changing the ring size and fusion pattern.

One approach to creating altered ergoline ring systems is through the synthesis of aza-ergoline analogues, where a carbon atom in one of the rings is replaced by a nitrogen atom. For instance, the synthesis of tricyclic azaergoline analogues has been explored to investigate their dopamine receptor activity. nih.gov These syntheses often involve multi-step sequences to construct the modified heterocyclic core.

Another strategy focuses on developing new methods for the formation of the C-ring of the ergoline skeleton, which can allow for the introduction of substituents at previously inaccessible positions. nih.gov Such synthetic routes might involve key steps like Fischer indole synthesis and palladium-catalyzed cyclization to build the tetracyclic system. nih.gov The ability to introduce substituents on the C-ring opens up new avenues for creating this compound analogues with fine-tuned properties.

Research has also been directed towards the synthesis of 2-thioether derivatives of the ergoline ring system, which have been evaluated for their dopamine antagonist activity. nih.gov These modifications at the aromatic A-ring of the ergoline core demonstrate another facet of how the fundamental ring structure can be altered to achieve specific pharmacological goals.

Examples of strategies for altering the ergoline ring system include:

| Modification Strategy | Description | Synthetic Approach |

| Aza-ergoline Synthesis | Replacement of a carbon atom with a nitrogen atom in the ergoline skeleton. | Multi-step synthesis to construct the modified heterocyclic core. nih.gov |

| C-Ring Functionalization | Introduction of substituents on the C-ring of the ergoline. | Development of novel cyclization strategies, such as Pd-catalyzed reactions. nih.gov |

| A-Ring Derivatization | Introduction of functional groups, such as thioethers, onto the aromatic A-ring. | Synthesis from clavine alkaloid precursors. nih.gov |

These advanced synthetic efforts are crucial for expanding the chemical space around the this compound scaffold and for developing a deeper understanding of the structural requirements for activity at various biological targets.

Theoretical Receptor Interaction Mechanisms of Dihydrolysergamides

Foundational Frameworks of Drug-Receptor Interaction Theory

The principles of drug-receptor interaction have been conceptualized through several key theories, each offering a different perspective on how ligands like dihydrolysergamides exert their effects at a molecular level.

Occupancy Theory Principles Applied to Dihydrolysergamides

The oldest of these, Occupancy Theory, posits that the magnitude of a drug's effect is directly proportional to the number of receptors occupied by the drug. cutm.ac.in According to this theory, a maximal response is achieved when all receptors are occupied. cutm.ac.in This model provides a basic framework for understanding the dose-response relationship. However, it doesn't fully account for the observation that different drugs can occupy the same number of receptors yet produce responses of varying intensities. cutm.ac.in In the context of dihydrolysergamides, this theory would suggest that their binding to receptors is the primary determinant of their pharmacological action. The theory can be adapted to account for different types of agonists, with a full agonist producing a maximal response (Emax of 1) and a partial agonist producing a submaximal response (Emax < 1). youtube.com

Two-State Receptor Theory Considerations for Dihydrolysergamide Binding

The Two-State Receptor Theory refines the occupancy model by proposing that receptors can exist in two conformational states: an inactive (R) and an active (R) state, which are in equilibrium. scielo.org.mxwikipedia.org This model suggests that agonists have a higher affinity for the R state, thereby shifting the equilibrium towards the active conformation and eliciting a biological response. scielo.org.mxtmc.edu Conversely, inverse agonists would preferentially bind to the inactive state, reducing even the basal level of receptor activity. scielo.org.mx This theory is particularly relevant for G protein-coupled receptors (GPCRs), which can exhibit constitutive (basal) activity in the absence of a ligand. scielo.org.mxderangedphysiology.com For dihydrolysergamides, this theory implies that their specific effects could be due to their differential affinities for the active versus inactive states of various receptors, potentially explaining why some are potent antagonists at certain receptors while others may act as partial agonists. scielo.org.mxwikipedia.org The model was first developed to explain the effects of ligands on ion channels and was later applied to GPCRs. derangedphysiology.com

Ternary Complex Model Implications for this compound Interactions

The Ternary Complex Model further elaborates on receptor function, particularly for GPCRs, by including the interaction with a third component, the G protein. nih.gov This model proposes that the receptor (R), ligand (L), and G protein (G) form a ternary complex (LRG). The formation and stability of this complex are crucial for signal transduction. nih.gov Agonists are thought to promote the formation of a high-affinity ternary complex, which then leads to G protein activation. nih.gov The model can exist in different forms, such as the extended ternary complex model and the more thermodynamically complete cubic ternary complex model. researchgate.netresearchgate.net The cubic model allows for both inactive and active receptor states to interact with the G protein. researchgate.netresearchgate.net For dihydrolysergamides, their interaction with a receptor could influence the receptor's affinity for the G protein and the subsequent activation of intracellular signaling pathways. This model helps to explain the nuanced differences in the efficacy of various ligands, beyond simple receptor occupancy. nih.govnih.gov

Molecular Modeling and Computational Approaches to this compound-Receptor Binding

Molecular modeling and computational chemistry have become indispensable tools for investigating the interactions between ligands and receptors at an atomic level. csic.esresearchgate.net These methods allow for the prediction of binding conformations and the identification of key molecular interactions that stabilize the ligand-receptor complex. researchgate.netnih.gov

Computational studies, including molecular docking and molecular dynamics simulations, can provide insights into how dihydrolysergamides fit into the binding pockets of their target receptors. researchgate.netnih.govnih.gov For instance, the protonated N6 amine of lysergamides is believed to interact with a conserved aspartate residue in many monoamine neurotransmitter receptors. pitt.edu The conformational flexibility of the D ring and the carbonyl linkage in lysergamides are also important for receptor binding. pitt.edu Such computational analyses can help to explain the structure-activity relationships within the this compound class and guide the design of new compounds with specific pharmacological profiles. csic.esmolsis.co.jp These computational approaches are particularly useful when experimental structural data of the receptor is unavailable. molsis.co.jpnih.gov

Ligand Binding Affinities of Dihydrolysergamides at Specific Receptor Subtypes

Dihydrolysergamides have been shown to interact with a range of receptor subtypes, with varying affinities. Their binding profiles are crucial for understanding their pharmacological effects.

Key receptor targets include:

Serotonin (B10506) 5-HT2A Receptors: This receptor is a primary target for many psychoactive compounds. nih.gov

Serotonin 5-HT2C Receptors: Involved in the regulation of mood, appetite, and other physiological processes. mdpi.com

Serotonin 5-HT1A Receptors: These receptors are implicated in anxiety and depression.

α-Adrenergic Receptors: Dihydroergotoxine (B79615), a this compound, has been shown to be a potent α-adrenergic antagonist. wikipedia.org

Comparative Analysis of Binding Profiles with Lysergamides

Comparing the binding profiles of dihydrolysergamides with their unsaturated lysergamide (B1675752) counterparts reveals important structure-activity relationships. For example, 9,10-Dihydro-LSD (DH-LSD) is the hydrogenated analogue of lysergic acid diethylamide (LSD). wikipedia.org

Studies have shown that DH-LSD binds to the 5-HT2A, 5-HT2C, and 5-HT1A receptors. wikipedia.org At the 5-HT2A receptor, DH-LSD has a slightly lower affinity compared to LSD. wikipedia.org Specifically, the affinity (K₀.₅) of DH-LSD for the 5-HT2A receptor was found to be 2.9 nM, whereas LSD's affinity was 1.08 nM. wikipedia.org Despite being a potent partial agonist at the 5-HT2A receptor, DH-LSD is not hallucinogenic in humans. wikipedia.org

DH-LSD also exhibits lower affinities for the 5-HT2C and 5-HT1A receptors compared to LSD, with 4.6-fold and 26-fold lower affinities, respectively. wikipedia.org In contrast, some N-alkyl-N-isopropyl analogs of LSD retain LSD-like activity in drug discrimination and binding assays, though activity decreases with larger alkyl substitutions. nih.gov The orientation of the diethylamide moiety is also a critical determinant of binding affinity and activity at the 5-HT2A receptor. nih.gov

Table of Binding Affinities (Ki in nM) of Dihydrolysergamides and Lysergamides at Serotonin Receptors This table is interactive. You can sort and filter the data.

| Compound | 5-HT2A | 5-HT2C | 5-HT1A | Source |

|---|---|---|---|---|

| 9,10-Dihydro-LSD | 2.9 (K₀.₅) | Lower than LSD | Lower than LSD | wikipedia.org |

| LSD | 1.08 (K₀.₅) | Higher than DH-LSD | Higher than DH-LSD | wikipedia.org |

(Note: K₀.₅ values are reported for 9,10-Dihydro-LSD and LSD at the 5-HT2A receptor)

Receptor Antagonism and Selectivity Profiles of Dihydrolysergamides

The interaction of dihydrolysergamides with various neurotransmitter receptors is a key determinant of their pharmacological effects. These compounds exhibit a complex profile of antagonism and selectivity across different receptor families, most notably serotonin, dopamine (B1211576), and adrenergic receptors. The nature of these interactions, including binding affinity and functional activity, dictates the potential therapeutic applications and physiological consequences of these ergoline (B1233604) derivatives.

Dihydrolysergamides are known to interact with a range of serotonin (5-HT) receptors. For instance, 9,10-Dihydro-LSD (dihydro-LSD) has been shown to bind to 5-HT₂A, 5-HT₂C, and 5-HT₁A receptors. wikipedia.orgwikipedia.org It acts as a partial agonist at the 5-HT₂A receptor, similar to lysergic acid diethylamide (LSD). wikipedia.orgwikipedia.org However, its affinity for this receptor is lower than that of LSD. wikipedia.org Specifically, the affinity (K₀.₅) of 9,10-dihydro-LSD for the 5-HT₂A receptor was determined to be 2.9 nM, compared to 1.08 nM for LSD. wikipedia.org Furthermore, 9,10-dihydro-LSD demonstrates significantly lower affinity for 5-HT₂C and 5-HT₁A receptors, with 4.6-fold and 26-fold lower affinities, respectively, compared to LSD. wikipedia.org In functional assays, 9,10-dihydro-LSD showed about 62% of the serotonin antagonist activity of LSD in isolated rat uterus preparations. wikipedia.org The diverse pharmacological effects of ergoline derivatives, including dihydrolysergamides, stem from their interactions with dopaminergic, serotonergic, and adrenergic receptors. core.ac.uk

The interaction with dopamine receptors is another critical aspect of the pharmacological profile of dihydrolysergamides. The diversity of pharmacological effects observed with ergoline derivatives is a result of their interactions with dopamine, serotonin, and adrenaline receptors, as well as their synthetic counterparts. core.ac.uk The binding affinity to various dopamine receptor subtypes can vary significantly among different this compound compounds. This differential binding contributes to their distinct functional profiles.

Furthermore, many dihydrolysergamides are potent antagonists at α-adrenergic receptors. wikipedia.org This α-adrenergic antagonism is a characteristic feature of this class of compounds and contributes to their cardiovascular effects. wikipedia.org The interaction with adrenergic receptors, which are cell surface glycoproteins that bind catecholamines like norepinephrine (B1679862) and epinephrine, is a crucial aspect of their pharmacology. ccjm.org

Receptor Binding Affinity Data for Dihydrolysergamides and Related Compounds

| Compound | Receptor | Binding Affinity (K₀.₅/Ki) | Notes |

| 9,10-Dihydro-LSD | 5-HT₂A | 2.9 nM (K₀.₅) | Affinity is approximately 2.7-fold lower than LSD. wikipedia.org |

| LSD | 5-HT₂A | 1.08 nM (K₀.₅) | |

| 9,10-Dihydro-LSD | 5-HT₂C | - | 4.6-fold lower affinity than LSD. wikipedia.org |

| 9,10-Dihydro-LSD | 5-HT₁A | - | 26-fold lower affinity than LSD. wikipedia.org |

Functional Activity Data for 9,10-Dihydro-LSD

| Receptor | Assay | Parameter | Value | Notes |

| 5-HT₂A | Calcium Release | EC₅₀ | 3,840 nM | Activational potency is about 6-fold lower than LSD. wikipedia.org |

| 5-HT₂A | Calcium Release | Eₘₐₓ | 58% | Similar efficacy to LSD in this assay. wikipedia.org |

| Serotonin Receptors | Isolated Rat Uterus | Antagonist Activity | ~62% of LSD | wikipedia.org |

Conformational Analysis and Stereochemistry of Dihydrolysergamides

Conformational States of the Ergoline (B1233604) D-Ring in Dihydrolysergamides

The ergoline nucleus is a tetracyclic system, with the D-ring being a piperidine (B6355638) ring. In dihydrolysergamides, the 9,10-double bond present in their parent lysergamide (B1675752) compounds is saturated. This saturation has a profound impact on the conformation of the D-ring.

Unlike the unsaturated D-ring in ergolenes (e.g., lysergic acid amides), which can adopt D1 and D2 half-chair conformations, the saturated D-ring of dihydroergoline derivatives exists predominantly in a chair conformation. google.com Molecular mechanics calculations show that the chair conformation for the saturated ergoline ring is significantly lower in energy compared to either of the two boat conformations. google.com Consequently, hydrogenated ergot alkaloids, including dihydrolysergamides, are found almost exclusively in this stable chair conformation. google.com

Table 1: Comparison of Ergoline D-Ring Conformations A summary of the predominant conformational states for the D-ring in unsaturated and saturated ergoline systems.

| Ergoline Type | D-Ring Saturation | Predominant Conformation(s) | Relative Energy |

|---|---|---|---|

| Ergolenes (e.g., Lysergamide) | Unsaturated (C9=C10) | D1 and D2 Half-Chair | D1 is generally lower in energy than D2 |

| Dihydroergolines (e.g., Dihydrolysergamide) | Saturated | Chair | Much lower than boat conformations |

Influence of Substituents on Molecular Conformation

The preferred conformation of the this compound molecule is not static but is influenced by the nature and position of its substituents, as well as the solvent. science.gov

C-10 Substituents : Studies on 10-methoxydihydrolysergamides indicate that the substituent at the 10-position significantly affects the conformation of the piperidine (D) ring. science.gov

N-6 Substituents : The orientation of substituents on the N-6 nitrogen, such as a methyl group, also impacts the molecule's energy. Molecular mechanics calculations demonstrate that an equatorial orientation of the N-6 methyl group is consistently favored energetically. google.com

Solvent Effects : The conformation of the piperidine ring is dependent on the solvent. science.gov This is likely due to differing solvation energies and the potential for intermolecular hydrogen bonding between the solvent and functional groups on the this compound molecule, such as the amide proton and the indole (B1671886) N-H.

The interplay of these factors determines the final, lowest-energy conformation of the molecule in a given environment.

Techniques for Conformational Analysis (e.g., Nuclear Magnetic Resonance Spectroscopy)

A variety of spectroscopic and computational methods are employed to elucidate the conformational details of dihydrolysergamides. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for conformational analysis in solution. oregonstate.eduresearchgate.net Both ¹H and ¹³C NMR spectra provide critical data. science.gov

Chemical Shifts : The chemical shifts of specific nuclei are highly sensitive to their local electronic environment, which changes with conformation. The shifts of the amide hydrogens and their dependence on temperature have been used to infer conformational preferences in dihydrolysergamides and their derivatives. science.gov ¹³C chemical shifts are also known to be sensitive to changes in the conformation of the piperidine ring. science.gov

Coupling Constants : Vicinal coupling constants (³J) between protons are related to the dihedral angle between them via the Karplus equation. Measuring these constants can provide precise information about the geometry of the D-ring. google.com

X-ray Crystallography : This technique provides the precise solid-state conformation of a molecule, offering a static picture of its structure, including bond lengths and angles. erowid.org Data from X-ray structures of related protonated ergot alkaloids confirm the D-ring conformation. google.com

Computational Methods : Molecular mechanics and quantum-chemical calculations are used to compute the potential energy of different conformations, helping to identify the most stable structures and the energy barriers between them. google.com

Table 2: Techniques for Conformational Analysis of Dihydrolysergamides An overview of common analytical methods and the structural information they provide.

| Technique | Type of Data Provided | Key Applications for Dihydrolysergamides |

|---|---|---|

| NMR Spectroscopy | Solution-state conformation, dynamics | Determining D-ring chair conformation, substituent orientation (axial/equatorial), dihedral angles via coupling constants. google.comscience.gov |

| X-Ray Crystallography | Solid-state conformation | Precise bond lengths, bond angles, and torsion angles in the crystalline form. google.com |

| Molecular Mechanics | Calculated energies of conformers | Predicting the lowest energy conformations (e.g., chair vs. boat) and rotational barriers. google.com |

| Infrared (IR) Spectroscopy | Vibrational modes, hydrogen bonding | Detecting intra- and intermolecular hydrogen bonds that can influence conformation. researchgate.net |

Diastereoisomeric Considerations in this compound Synthesis and Structure

Diastereomers are stereoisomers that are not mirror images of each other. The this compound structure contains multiple stereocenters, making the existence of diastereomers a critical aspect of its chemistry. The key stereocenters in the ergoline ring are at positions C-5, C-8, and, in the dihydro- series, C-10.

Definition : Molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space are stereoisomers. Diastereomers occur when a compound has two or more stereocenters and the isomers are not enantiomers (perfect mirror images) of each other.

Epimers : Diastereomers that differ in configuration at only one of several stereogenic centers are called epimers. In ergoline chemistry, the isomers that differ only at the C-8 position are prominent examples. The normal (-ide) and iso (-inine) forms of ergot alkaloids are C-8 epimers. google.com This relationship exists for both the lysergamide and this compound series.

Synthesis and Separation : The synthesis of dihydrolysergamides, typically via the hydrogenation of lysergamides, must control the stereochemistry at the newly formed C-10 chiral center relative to the existing centers at C-5 and C-8. Because diastereomers have different physical properties, such as solubility and chromatographic behavior, mixtures of diastereomers can often be separated by techniques like column chromatography or recrystallization.

Stereochemical Considerations in Reduction Products leading to Tetrahydrolysergamides

Further reduction of dihydrolysergamides can lead to the formation of tetrahydrolysergamides, a process that introduces additional stereochemical complexity. The preparation of 2,3,9,10-tetrahydrolysergamides involves the reduction of the aromatic A-ring in addition to the saturation of the C9-C10 double bond.

The synthesis of N-n-Butyl-2,3,9,10-tetrahydrolysergamide has been shown to yield different diastereomers depending on the synthetic route. This highlights the stereochemical challenges involved:

Route 1 : A specific sequence of reduction steps leads to one diastereomer of the tetrahydrolysergamide product.

Route 2 : An alternative synthetic pathway results in a different diastereomer of the same tetrahydrolysergamide.

While both diastereomers (7a and 8a in the referenced study) exhibited identical UV spectra and only minor differences in their IR spectra, they are distinct compounds. The formation of these products depends on the stereospecificity of the reduction reactions used to saturate the A-ring. For instance, a Birch reduction of the indole moiety can generate a new asymmetric center at C-3, potentially leading to two diastereomers depending on the facial selectivity of proton addition to a reaction intermediate. The stereochemical outcome is dictated by which face of the intermediate is sterically more accessible, leading to a preferred product.

Analytical Chemistry Methodologies for Dihydrolysergamide Characterization Non Biological Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography, a cornerstone of analytical chemistry, provides the means to separate dihydrolysergamide from complex mixtures, enabling its accurate quantification. pfc.hropenaccessjournals.com Both high-performance liquid chromatography and gas chromatography are pivotal in this context.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for the analysis of a broad spectrum of compounds, including those with limited volatility. openaccessjournals.compharmtech.com In the context of this compound, reversed-phase HPLC is a common approach. sigmaaldrich.comscielo.br This method utilizes a non-polar stationary phase and a polar mobile phase to achieve separation. sigmaaldrich.com

Method development in HPLC involves a systematic optimization of several parameters to achieve the desired separation. pharmtech.com Key considerations include the selection of an appropriate column, mobile phase composition, and detector. pharmtech.comsigmaaldrich.com For compounds like this compound, a C18 column is often employed. scielo.brnih.gov The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. scielo.brresearchgate.net The inclusion of additives like trifluoroacetic acid can improve peak shape and resolution. pharmtech.com Detection is commonly performed using a UV detector, as the chromophore within the this compound molecule allows for its detection by UV absorbance. pharmtech.comscielo.br For enhanced sensitivity and selectivity, fluorescence or electrochemical detectors can also be utilized. pharmtech.com

Table 1: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Elution of the analyte from the column |

| Detector | UV-Vis (e.g., at λmax) or Fluorescence | Detection and quantification of the analyte |

| Flow Rate | 1.0 - 1.5 mL/min | Controls the speed of the mobile phase |

| Injection Volume | 10 - 20 µL | Introduction of the sample into the system |

The quantification of this compound using HPLC relies on the principle that the area under the chromatographic peak is proportional to the concentration of the analyte in the sample. youtube.com By running a series of standards with known concentrations, a calibration curve can be constructed to determine the concentration of this compound in an unknown sample. scielo.br

Gas Chromatography (GC) Methodologies

Gas chromatography (GC) is a powerful technique for the separation and analysis of volatile and semi-volatile compounds. thermofisher.comphenomenex.comlibretexts.org While this compound itself is not sufficiently volatile for direct GC analysis, derivatization techniques can be employed to increase its volatility. alwsci.com This chemical modification process converts the non-volatile compound into a more volatile derivative that is amenable to GC separation. alwsci.com

The core of a GC system consists of an injection port, a column housed in an oven, a carrier gas, and a detector. phenomenex.comlibretexts.org The sample is vaporized in the injection port and carried through the column by an inert gas, such as helium or nitrogen. phenomenex.comlibretexts.org Separation occurs based on the differential partitioning of the analytes between the mobile gas phase and the stationary phase coated on the column walls. phenomenex.com

For the analysis of derivatized this compound, a capillary column is typically used. youtube.com The choice of stationary phase depends on the polarity of the derivatives. thermofisher.com A common detector for this type of analysis is the flame ionization detector (FID), which offers high sensitivity for organic compounds. youtube.com However, for more definitive identification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach. thermofisher.comtechnologynetworks.com

Table 2: GC Parameters for Derivatized this compound Analysis

| Parameter | Typical Setting | Purpose |

| Column | Capillary column (e.g., 30 m x 0.25 mm) | Separation of volatile derivatives |

| Carrier Gas | Helium or Nitrogen | Transports the sample through the column |

| Oven Temperature | Programmed temperature gradient | Optimizes separation by controlling volatility |

| Injector Temperature | High enough to vaporize the sample | Ensures complete volatilization of the sample |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | Detection and identification of the analytes |

It is important to note that GC-MS analysis can be complex, and challenges such as matrix effects and the potential for interferences need to be carefully addressed during method development and validation. labioscientific.com

Mass Spectrometry (MS) Techniques for Identification and Quantification

Mass spectrometry is an indispensable tool for the unequivocal identification and sensitive quantification of this compound. technologynetworks.com It measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of the analyte. technologynetworks.com

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers a highly selective and sensitive method for the analysis of this compound in complex matrices. mdpi.comnih.gov This technique combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry. nih.gov

In an LC-MS/MS system, the eluent from the HPLC column is introduced into the mass spectrometer's ion source, where the analyte molecules are ionized. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique for this purpose. mdpi.comnih.gov The resulting ions are then guided into the first mass analyzer (a quadrupole), which selects the precursor ion corresponding to this compound. myadlm.org This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by the second mass analyzer. myadlm.org This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity, as only compounds that produce the specific precursor and product ions will be detected. mdpi.com

The sensitivity of LC-MS/MS allows for the detection of trace amounts of this compound. mdpi.com Method validation according to international guidelines is crucial to ensure the accuracy and reliability of the results. nih.govnih.gov

Table 3: LC-MS/MS Parameters for this compound Quantification

| Parameter | Typical Setting | Purpose |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generates protonated molecular ions |

| Scan Type | Multiple Reaction Monitoring (MRM) | Selective detection of precursor and product ions |

| Precursor Ion (Q1) | [M+H]+ of this compound | Selects the ion of interest |

| Product Ion (Q3) | Specific fragment ions | Confirms the identity of the analyte |

| Collision Energy | Optimized for fragmentation | Induces fragmentation of the precursor ion |

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. pharmaknowledgeforum.comaxispharm.combioanalysis-zone.com This capability is invaluable for the structural elucidation of unknown compounds and for confirming the identity of known substances like this compound. pharmaknowledgeforum.comaxispharm.com

Unlike nominal mass spectrometers, HRMS instruments can measure the mass-to-charge ratio to several decimal places. bioanalysis-zone.com This precision allows for the differentiation between compounds that have the same nominal mass but different elemental formulas. bioanalysis-zone.com Techniques like Orbitrap and time-of-flight (TOF) mass spectrometry are commonly used for HRMS analysis. axispharm.comthermofisher.com

When coupled with liquid chromatography (LC-HRMS), this technique provides both separation and high-accuracy mass data. fda.gov The fragmentation patterns obtained from HRMS/MS experiments can provide detailed structural information, aiding in the definitive identification of this compound and its potential isomers or degradation products. axispharm.com

Spectroscopic Methods for Non-Biological Structural Elucidation

Spectroscopic techniques are fundamental for elucidating the molecular structure of compounds like this compound. pharmaknowledgeforum.comnumberanalytics.com These methods provide information about the arrangement of atoms and functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the complete structure of organic molecules. measurlabs.comaocs.org Both ¹H NMR and ¹³C NMR experiments provide detailed information about the hydrogen and carbon skeletons of the molecule, respectively. pharmaknowledgeforum.comjst.go.jp Two-dimensional (2D) NMR techniques, such as COSY and HMBC, can be used to establish the connectivity between different atoms, ultimately leading to the complete structural assignment of this compound. pharmaknowledgeforum.comnumberanalytics.commeasurlabs.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. mdpi.com The absorption of infrared radiation at specific frequencies corresponds to the vibrations of different chemical bonds. mdpi.com The IR spectrum of this compound would show characteristic absorption bands for its various functional groups, such as N-H, C-H, and C=O bonds.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores. pharmaknowledgeforum.com The ergoline (B1233604) ring system of this compound gives rise to a characteristic UV absorption spectrum, which can be used for its identification and quantification.

Sample Preparation Techniques for Non-Biological Matrices

Effective sample preparation is a critical prerequisite for the accurate analysis of this compound. The primary goal is to isolate the analyte from interfering matrix components, which can suppress or enhance the analytical signal, leading to erroneous results. The choice of technique depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical method.

Liquid-Liquid Extraction (LLE) Strategies

Liquid-liquid extraction (LLE) is a fundamental sample cleanup technique based on the differential solubility of a compound in two immiscible liquid phases, typically an aqueous and an organic solvent. nih.gov This method is effective for separating analytes from polar interferences.

For the extraction of ergot alkaloids, including this compound, from plant materials and other complex matrices, specific LLE strategies have been developed. One such method involves an initial extraction with a mixture of ethyl acetate (B1210297), methanol, and aqueous ammonia (B1221849). This is followed by partitioning with solutions of ammonium (B1175870) bicarbonate and ammonium sulfate (B86663) to separate the target alkaloids into the ethyl acetate phase. nih.gov The organic layer is then collected, and the solvent is evaporated before reconstituting the residue in a suitable solvent for analysis. nih.gov

Another approach utilizes an acetonitrile and ammonium carbonate solution for the initial extraction. To remove nonpolar interferences like fats and oils, the resulting extract is washed with n-hexane. stanhope-seta.co.uk The purified acetonitrile/ammonium carbonate fraction containing the analyte is then processed further for analysis. The selection of solvents and pH is crucial to ensure efficient partitioning of this compound into the desired phase while minimizing the co-extraction of interfering substances. iaea.orglibretexts.org

A key consideration in the extraction of lysergamides is the potential for epimerization, the conversion of the active "-ine" form to the less active "-inine" form, which can be influenced by pH and temperature. waters.com Therefore, extraction conditions are often optimized to be neutral or slightly alkaline to maintain the structural integrity of the analyte. nih.govresearchgate.net

Solid-Phase Extraction (SPE) Methods

Solid-phase extraction (SPE) is a more selective sample preparation technique that utilizes a solid sorbent to retain either the analyte or the interfering components of a sample matrix. researchgate.netbohrium.comnih.gov The choice of sorbent is critical and depends on the physicochemical properties of this compound and the matrix components.

Various SPE cartridges have been employed for the cleanup of ergot alkaloid extracts. These include:

Reversed-Phase (e.g., C18): These nonpolar sorbents are effective at retaining hydrophobic compounds like this compound from a polar sample extract. The analyte is then eluted with a nonpolar organic solvent. mdpi.com A study on 25 ergot alkaloids in cereal samples utilized a C18 sorbent for purification after an initial extraction with an acetonitrile and ammonium carbonate solution. acs.org

Normal-Phase (e.g., Alumina): Basic alumina (B75360) cartridges have been used for the cleanup of ergot alkaloid extracts. In this method, the extract is passed through the cartridge, and the alkaloids are eluted while polar interferences are retained. mdpi.com

Ion-Exchange (e.g., Strong Cation Exchange - SCX): These sorbents are used to retain charged analytes. For ergot alkaloids, which are basic compounds, SCX cartridges can be used to retain the protonated form of the analyte from the sample extract. Elution is then achieved by using a solvent that neutralizes the charge or displaces the analyte. mdpi.comscispace.com A method using sodium-neutralized SCX (Na+-SCX) has been shown to minimize epimerization. researchgate.netscispace.com

Aptamer-Based SPE: A more recent and highly selective approach involves the use of silica (B1680970) gel functionalized with DNA aptamers that are specific for ergot alkaloids. This allows for the targeted capture of analytes like this compound from a complex extract. nih.gov

The selection of the appropriate SPE sorbent and elution solvent system is crucial for achieving high recovery and a clean extract, which is essential for sensitive and accurate quantification.

QuEChERS-based Pretreatment for Complex Matrices

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach to sample preparation that combines extraction and cleanup into a few simple steps. iaea.orgencyclopedia.pubchromatographytoday.comchromatographyonline.com It has been widely adapted for the analysis of mycotoxins, including ergot alkaloids, in various food and agricultural matrices. nih.govugr.es

A typical QuEChERS procedure for this compound analysis involves an initial extraction of the homogenized sample with an organic solvent, usually acetonitrile, often buffered to a neutral or slightly alkaline pH to prevent analyte degradation. nih.govwaters.com Salts such as magnesium sulfate and sodium chloride are then added to induce phase separation between the aqueous and organic layers and to remove excess water. waters.comchromatographyonline.com

Following extraction, a dispersive solid-phase extraction (d-SPE) step is performed for cleanup. An aliquot of the organic extract is mixed with a sorbent, such as primary secondary amine (PSA) to remove sugars and fatty acids, and C18 to remove nonpolar interferences. bohrium.comugr.es For highly pigmented matrices, graphitized carbon black (GCB) may also be used, although it can lead to the loss of planar analytes. chromatographyonline.com After vortexing and centrifugation, the cleaned supernatant is collected for analysis.

Modified QuEChERS methods have demonstrated good recoveries and precision for the analysis of ergot alkaloids in complex matrices like cereals and feed. researchgate.netacs.org

Quantification and Detection Strategies (excluding basic identification data)

The quantification of this compound in non-biological matrices is predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govnih.govwaters.comnih.govacs.orgugr.esnih.govresearchgate.net This technique offers high sensitivity and selectivity, allowing for the detection and quantification of low levels of the analyte in complex samples. The use of multiple reaction monitoring (MRM) mode in LC-MS/MS enhances the specificity of the analysis by monitoring specific precursor-to-product ion transitions for the target analyte. acs.org

Method validation is a critical aspect of quantitative analysis, ensuring the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (expressed as recovery), and precision (expressed as relative standard deviation, RSD). The tables below summarize the performance characteristics of various analytical methods used for the quantification of ergot alkaloids, which are applicable to this compound.

Table 1: Performance of QuEChERS-based Methods for Ergot Alkaloid Analysis

| Matrix | Analytical Method | Analyte(s) | Recovery (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|

| Cereal-based Baby Food | UHPLC-MS/MS | 6 Ergot Alkaloids & Epimers | 70-120 | 0.5 | nih.gov |

| Swine Feed | UHPLC-MS/MS | 12 Ergot Alkaloids | Good | 2.1-21.7 | acs.org |

| Tall Fescue | HPLC-FLD | Ergovaline | 91-101 | 100 | chromatographyonline.com |

| Oat-based Foods | UHPLC-MS/MS | 12 Ergot Alkaloids | 89.7-109 | <3.2 | bohrium.com |

Table 2: Performance of SPE-based Methods for Ergot Alkaloid Analysis

| Matrix | SPE Sorbent | Analytical Method | Analyte(s) | Recovery (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|---|

| Rye Flour | Na+-SCX | HPLC-FLD | 12 Ergot Alkaloids | 80-120 | 0.7-2.0 | nih.govresearchgate.net |

| Wheat Germ Oil | Na+-SCX | HPLC-FLD | 12 Ergot Alkaloids | 71-96 | <2.0 | researchgate.net |

| Cereal | C18 | LC-MS/MS | 25 Ergot Alkaloids | 76.5-120 | 0.05-5.0 | acs.org |

Table 3: Performance of LLE-based Methods for Ergot Alkaloid Analysis

| Matrix | Extraction/Partitioning System | Analytical Method | Analyte(s) | Recovery (%) | LOQ (µg/kg) | Reference |

|---|---|---|---|---|---|---|

| Various Foods | Ethyl acetate, methanol, ammonia / Ammonium bicarbonate, ammonium sulfate | LC-MS/MS | Ergot Alkaloids | ~90 | 0.1-1.0 | nih.gov |

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for identifying and quantifying dihydrolysergamide in biological matrices?

- Methodological Answer : Use high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) with a C18 reverse-phase column and a mobile phase of acetonitrile/water (0.1% formic acid). Validate the method by assessing linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%). Stability testing under varying temperatures (-20°C to 25°C) is critical for metabolite analysis .

Q. What metabolic pathways of this compound are documented in human pharmacokinetic studies?

- Methodological Answer : Focus on hepatic cytochrome P450 (CYP3A4/5)-mediated oxidation and subsequent glucuronidation. Use in vitro microsomal assays with LC-MS/MS to identify phase I and II metabolites. Cross-reference with in vivo plasma/urine samples from controlled trials to confirm metabolic stability and clearance rates .

Q. How can researchers ensure the stability of this compound reference standards during long-term storage?

- Methodological Answer : Store lyophilized standards in amber vials under inert gas (e.g., argon) at -80°C. Conduct periodic stability assessments via HPLC-UV (λ = 280 nm) to monitor degradation. Use accelerated stability studies (40°C/75% RH for 6 months) to predict shelf-life under standard lab conditions .

Advanced Research Questions

Q. What experimental design considerations are critical for preserving the stereochemical integrity of this compound during synthetic optimization?

- Methodological Answer : Employ chiral chromatography (e.g., Chiralpak IA column) with polar organic mobile phases to resolve enantiomers. Use circular dichroism (CD) spectroscopy and X-ray crystallography to confirm absolute configuration. Optimize reaction conditions (e.g., low temperature, inert atmosphere) to minimize racemization .

Q. How should researchers address discrepancies in reported pharmacological activities of this compound across preclinical studies?

- Methodological Answer : Conduct a systematic review following PRISMA guidelines to identify bias sources (e.g., inadequate blinding, allocation concealment). Use meta-regression (Cochrane Review tools) to adjust for study heterogeneity. Prioritize studies with robust methodology (e.g., double-blinding, pre-registered protocols) to resolve contradictions .

Q. What methodologies enable effective integration of this compound pharmacokinetic data with multi-omics datasets (e.g., transcriptomics, proteomics)?

- Methodological Answer : Apply pathway enrichment analysis (e.g., KEGG, Reactome) to link pharmacokinetic parameters (AUC, Cmax) with gene/protein expression profiles. Use machine learning (e.g., random forest) to identify biomarkers of exposure-response relationships. Validate findings in ex vivo tissue models .

Q. What safeguards are essential in preclinical trials to minimize bias when evaluating this compound’s efficacy?

- Methodological Answer : Implement double-blinding for compound administration and outcome assessment. Ensure allocation concealment using centralized randomization systems. Pre-register study protocols (e.g., on Open Science Framework) to reduce selective reporting. Reference Schulz et al. (1995) for empirical bias mitigation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.